molecular formula C23H28N8O5S2 B1218420 Trimethoprim sulfamethizole CAS No. 79735-35-6

Trimethoprim sulfamethizole

Cat. No.: B1218420
CAS No.: 79735-35-6
M. Wt: 560.7 g/mol
InChI Key: ZKSSBLPBDVQKCH-UHFFFAOYSA-N
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Description

Trimethoprim sulfamethizole is a combination of two antimicrobial agents, trimethoprim and sulfamethizole, which work synergistically to inhibit bacterial growth. This combination is widely used to treat various bacterial infections, including those of the urinary tract, respiratory tract, and gastrointestinal tract .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of trimethoprim involves the reaction of 3,4,5-trimethoxybenzyl chloride with 2,4-diaminopyrimidine under basic conditions. Sulfamethizole is synthesized by reacting 4-aminobenzenesulfonamide with 5-methylisoxazole-3-carboxylic acid chloride .

Industrial Production Methods

In industrial settings, the production of trimethoprim and sulfamethizole involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The compounds are then combined in a specific ratio to form the final product, which is formulated into various dosage forms such as tablets and injections .

Chemical Reactions Analysis

Types of Reactions

Trimethoprim and sulfamethizole undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of trimethoprim can lead to the formation of various oxidized derivatives, while substitution reactions can result in the formation of different substituted products .

Scientific Research Applications

Trimethoprim sulfamethizole has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of antimicrobial resistance and drug interactions.

    Biology: Employed in research on bacterial metabolism and the mechanisms of antibiotic action.

    Medicine: Widely used in clinical studies to evaluate its efficacy and safety in treating various infections.

    Industry: Utilized in the development of new antimicrobial agents and formulations

Mechanism of Action

Trimethoprim inhibits the bacterial enzyme dihydrofolate reductase, preventing the formation of tetrahydrofolic acid, which is essential for bacterial DNA synthesis. Sulfamethizole inhibits the enzyme dihydropteroate synthase, blocking the synthesis of dihydrofolic acid. Together, these actions result in a synergistic effect that inhibits bacterial growth more effectively than either compound alone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethoprim sulfamethizole is unique due to its synergistic mechanism of action, which enhances its antibacterial efficacy and reduces the likelihood of resistance development compared to using either compound alone .

Properties

CAS No.

79735-35-6

Molecular Formula

C23H28N8O5S2

Molecular Weight

560.7 g/mol

IUPAC Name

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4O3.C9H10N4O2S2/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-5H,10H2,1H3,(H,12,13)

InChI Key

ZKSSBLPBDVQKCH-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

79735-35-6

Synonyms

trimethoprim sulfamethizole

Origin of Product

United States

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